3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one
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Overview
Description
3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one is an organic compound that features a unique combination of functional groups, including an aminophenyl group, a furan ring, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiophenol with a furan-2-yl ketone derivative under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-phenylpropan-1-one
- 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-chlorophenyl)propan-1-one
- 3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-fluorophenyl)propan-1-one
Uniqueness
3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C20H19NO2S |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C20H19NO2S/c1-14-8-10-15(11-9-14)20(13-17(22)18-6-4-12-23-18)24-19-7-3-2-5-16(19)21/h2-12,20H,13,21H2,1H3 |
InChI Key |
SQPXZQWQDSTMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CO2)SC3=CC=CC=C3N |
Origin of Product |
United States |
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